
6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid
Overview
Description
“6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid” is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 . It is also known by the synonyms "3-Pyridinecarboxylic acid, 6-[[[(1-methylethyl)sulfonyl]amino]-" .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, carboxylic acids in general can undergo a variety of reactions. These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitutions on the R group .Scientific Research Applications
Catalytic Applications
Sulfonamides, including structures related to "6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid," have been explored for their catalytic applications in organic synthesis. For instance, novel ionic liquids incorporating sulfonic acid functional groups have been synthesized and applied as efficient, reusable catalysts for the solvent-free synthesis of various organic compounds, demonstrating the potential of sulfonamide-based materials in green chemistry and catalysis Moosavi-Zare et al., 2013. Another study detailed the use of magnetically separable graphene oxide anchored with sulfonic acid for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing the utility of sulfonamide-functionalized materials in facilitating easy recovery and reuse of the catalyst Zhang et al., 2016.
Synthetic Utility
Sulfonamide groups, particularly those attached to pyridine rings, have been utilized as key functional groups in the synthesis of complex organic molecules. They serve as terminators of cationic cyclisations, enabling the efficient formation of polycyclic systems, which has implications for the synthesis of natural products and pharmaceuticals Haskins & Knight, 2002. Additionally, sulfonamide derivatives have been investigated for their antimicrobial properties, underscoring the potential of these compounds in the development of new antibiotics and antifungal agents Fadda et al., 2016.
Material Science and Safety Applications
Sulfonamide-containing compounds have also been studied for their applications in material science and safety. For example, 1,3-propane sultone, a related sulfonate, has been explored as an additive for lithium-ion batteries to improve their safety and performance Park et al., 2009. This research highlights the role of sulfonamide and related compounds in enhancing the stability and efficiency of energy storage devices.
Environmental Remediation
Studies on the oxidative degradation of sulfonamide-containing compounds provide insights into the environmental behavior and remediation strategies for pollutants. Heat-activated persulfate oxidation has been investigated as a method for the remediation of groundwater contaminated with perfluorinated compounds, indicating the potential of sulfonamide-based compounds in environmental cleanup efforts Park et al., 2016.
properties
IUPAC Name |
6-(propan-2-ylsulfonylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-6(2)16(14,15)11-8-4-3-7(5-10-8)9(12)13/h3-6H,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKOQGFGJWISNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




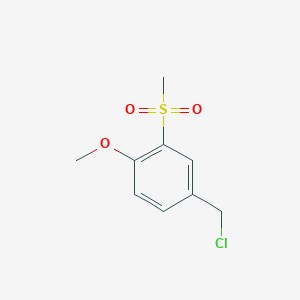
![3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide](/img/structure/B1524466.png)
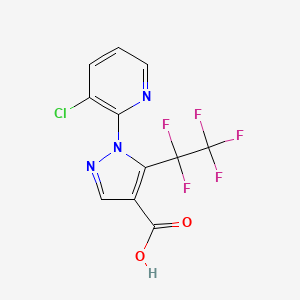

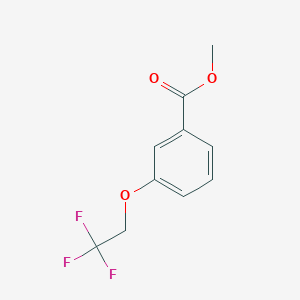
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)

![tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524477.png)
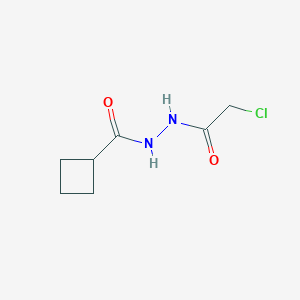
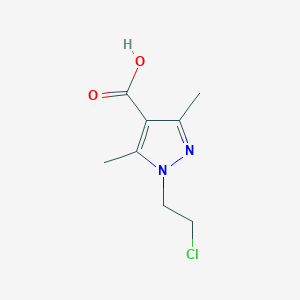
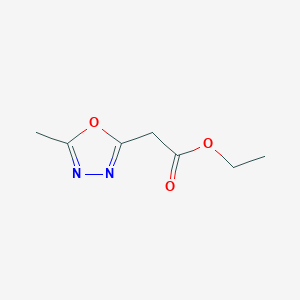
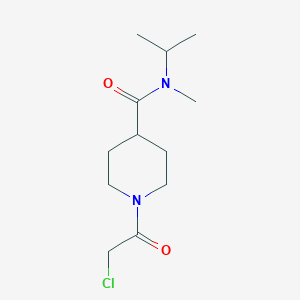
![2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1524485.png)